

# Application Note: Pharmacokinetic Profiling of Oxazole-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-(tert-Butyl)oxazole-2-carboxylic acid

CAS No.: 209531-11-3

Cat. No.: B042282

[Get Quote](#)

## Introduction

The oxazole motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents due to its unique physicochemical properties.<sup>[1][2][3][4][5][6]</sup> These five-membered heterocyclic compounds are known for their ability to engage in diverse non-covalent interactions with biological targets.<sup>[3][4]</sup> The inclusion of oxazole rings can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its pharmacokinetics (PK) a critical component of the drug development process.<sup>[7][8][9][10][11]</sup> This guide provides a comprehensive overview of the principles and protocols for the robust pharmacokinetic profiling of novel oxazole-based therapeutic candidates.

The unique electronic and structural characteristics of the oxazole ring can confer favorable metabolic stability and bioavailability.<sup>[7]</sup> However, the nitrogen and oxygen heteroatoms also present potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes.<sup>[12][13][14][15]</sup> Therefore, a detailed investigation into the metabolic pathways and potential for drug-drug interactions (DDIs) is paramount for ensuring the safety and efficacy of these compounds.<sup>[16][17][18][19][20]</sup>

This application note is designed for researchers, scientists, and drug development professionals. It offers a structured approach to evaluating the pharmacokinetic properties of

oxazole-containing molecules, from early in vitro screening to definitive in vivo studies, in alignment with regulatory expectations.[21][22][23][24][25]

## The Strategic Importance of Early ADME Profiling

In modern drug discovery, the early assessment of ADME properties is indispensable.[26][27][28][29] Integrating in vitro ADME assays during the lead optimization phase allows for the timely identification and mitigation of pharmacokinetic liabilities.[28][30] This proactive approach significantly reduces the risk of late-stage failures and streamlines the path to clinical development. For oxazole-based compounds, early profiling is crucial to understand how structural modifications to the oxazole core or its substituents impact key PK parameters.[1][7]

### Key Questions Addressed by Early ADME Screening:

- Absorption: How well is the compound absorbed across the intestinal barrier? Is it a substrate for efflux transporters like P-glycoprotein (P-gp)?
- Distribution: Does the compound readily bind to plasma proteins? What is its tendency to partition into tissues?
- Metabolism: How stable is the compound in the presence of liver enzymes? Which CYP450 isozymes are responsible for its metabolism?[12][13][15]
- Excretion: What are the primary routes of elimination from the body?
- Drug-Drug Interaction Potential: Does the compound inhibit or induce major CYP450 enzymes, potentially affecting the metabolism of co-administered drugs?[16][17][19]

The following sections will detail the experimental workflows and protocols to address these critical questions.

## In Vitro Pharmacokinetic Profiling: A Step-by-Step Approach

A tiered approach to in vitro ADME testing allows for efficient screening of multiple compounds and deeper characterization of promising candidates.

## Tier 1: High-Throughput Screening for Lead Selection

At this initial stage, the focus is on rapid assays that provide a general assessment of a compound's drug-like properties.

### Protocol 1: Kinetic Solubility Assay

Rationale: Poor aqueous solubility can be a major impediment to oral absorption. This assay provides an early indication of potential solubility issues.

Methodology:

- Prepare a high-concentration stock solution of the test compound in DMSO.
- Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration exceeding the expected solubility.
- Incubate the mixture at room temperature with shaking for a defined period (e.g., 2 hours).
- Remove undissolved precipitate by filtration or centrifugation.
- Quantify the concentration of the compound remaining in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[\[31\]](#)[\[32\]](#)[\[33\]](#)

### Protocol 2: Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes contain a high concentration of CYP450 enzymes and are a cost-effective tool for assessing a compound's intrinsic clearance.

Methodology:

- Pre-incubate the test compound at a low concentration (e.g., 1  $\mu$ M) with pooled human liver microsomes in a phosphate buffer.
- Initiate the metabolic reaction by adding a NADPH-regenerating system.
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

- Quench the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.[34][35]
- Calculate the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ).

## Tier 2: Deeper Characterization of Optimized Leads

Compounds that demonstrate favorable properties in Tier 1 assays are subjected to more detailed in vitro characterization.

### Protocol 3: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that serves as a reliable in vitro model of the intestinal epithelium. This assay assesses both passive permeability and active transport.

Methodology:

- Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.
- Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Add the test compound to the apical (A) side of the monolayer.
- Collect samples from the basolateral (B) side at specified time intervals.
- To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
- Quantify the compound concentration in the collected samples by LC-MS/MS.
- Calculate the apparent permeability coefficient ( $P_{app}$ ) in both directions (A to B and B to A) to determine the efflux ratio.

## Protocol 4: CYP450 Inhibition Assay

Rationale: To assess the potential for drug-drug interactions, it is crucial to determine if the oxazole-based compound inhibits major CYP450 isoforms.

Methodology:

- Incubate the test compound at various concentrations with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[30]
- Initiate the reaction with a NADPH-regenerating system.
- After a defined incubation period, quench the reaction.
- Quantify the formation of the probe substrate's metabolite by LC-MS/MS.
- Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

## Visualization of In Vitro ADME Workflow



[Click to download full resolution via product page](#)

Caption: Tiered approach for in vitro ADME profiling of oxazole compounds.

# In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies provide the most relevant data on a drug's behavior in a whole organism.[36][37][38] Proper study design is critical for obtaining meaningful and reproducible results.[39][40]

## Key Parameters Determined from In Vivo PK Studies:

- C<sub>max</sub>: Maximum plasma concentration.
- T<sub>max</sub>: Time to reach C<sub>max</sub>.
- AUC: Area under the plasma concentration-time curve, representing total drug exposure.
- t<sub>1/2</sub>: Elimination half-life.
- CL: Clearance.
- V<sub>d</sub>: Volume of distribution.
- F%: Bioavailability (for extravascular administration).

## Protocol 5: In Vivo Pharmacokinetic Study in Rodents

Rationale: Rodent models (typically mice or rats) are commonly used for initial in vivo PK evaluation due to their well-characterized physiology and cost-effectiveness.

### Methodology:

- Animal Acclimatization and Dosing:
  - Acclimatize animals for at least 3-5 days before the study.
  - Fast animals overnight before dosing (for oral administration studies).
  - Administer the test compound via the intended clinical route (e.g., intravenous bolus, oral gavage). A separate group for IV administration is necessary to determine absolute bioavailability.

- Sample Collection:
  - Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein).
  - Process blood samples to obtain plasma by centrifugation with an anticoagulant.
  - Store plasma samples at -80°C until analysis.
- Bioanalysis:
  - Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the oxazole compound in plasma.[\[31\]](#)[\[34\]](#)[\[35\]](#)
  - Prepare calibration standards and quality control samples in blank plasma.
  - Extract the compound from plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
  - Analyze the extracted samples by LC-MS/MS.
- Pharmacokinetic Analysis:
  - Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

## Visualization of In Vivo PK Study Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo pharmacokinetic study.

## Data Interpretation and Integration

The data generated from in vitro and in vivo studies must be integrated to build a comprehensive pharmacokinetic profile of the oxazole-based compound.

## In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro data (e.g., metabolic stability, permeability) and in vivo observations (e.g., clearance, bioavailability) is a key goal. For instance, high in vitro

intrinsic clearance in liver microsomes often translates to high in vivo clearance and a short half-life. A significant efflux ratio in the Caco-2 assay may predict poor oral absorption in vivo.

## Data Summary Table

| Parameter       | In Vitro Assay         | In Vivo Study | Implication for Drug Development                                                                              |
|-----------------|------------------------|---------------|---------------------------------------------------------------------------------------------------------------|
| Solubility      | Kinetic Solubility     | -             | Low solubility may limit oral absorption.                                                                     |
| Permeability    | Caco-2 Papp            | -             | Low permeability suggests poor absorption. High efflux ratio indicates potential for P-gp mediated transport. |
| Metabolism      | Microsomal $t_{1/2}$   | CL, $t_{1/2}$ | Short microsomal $t_{1/2}$ often correlates with high in vivo clearance and a short half-life.                |
| Distribution    | Plasma Protein Binding | Vd            | High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.  |
| DDI Potential   | CYP Inhibition IC50    | -             | Low IC50 values indicate a higher risk of drug-drug interactions.                                             |
| Bioavailability | -                      | F%            | Low oral bioavailability may necessitate higher doses or an alternative route of administration.              |

## Conclusion

A systematic and rigorous pharmacokinetic profiling of oxazole-based compounds is essential for successful drug development. The protocols and strategies outlined in this application note provide a robust framework for characterizing the ADME properties of these important therapeutic agents. By integrating in vitro and in vivo data, researchers can make informed decisions to select and optimize candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success. Adherence to regulatory guidelines from agencies such as the FDA and EMA is crucial throughout this process to ensure the data is suitable for inclusion in regulatory submissions.<sup>[16][17][18][19][21][23][24][25]</sup>

## References

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [\[Link\]](#)
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [\[Link\]](#)
- European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. Retrieved from [\[Link\]](#)
- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [\[Link\]](#)
- European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [\[Link\]](#)
- European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline. Retrieved from [\[Link\]](#)
- InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [\[Link\]](#)
- Farmakovijilans Derneži. (n.d.). New EMA Guideline on the Investigation of drug Interactions. Retrieved from [\[Link\]](#)
- GovDelivery. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved

from [\[Link\]](#)

- RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Retrieved from [\[Link\]](#)
- Center for Biosimilars. (2019). FDA Releases Updated Draft Guidance on Population PK. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry February 2022. Retrieved from [\[Link\]](#)
- ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. Retrieved from [\[Link\]](#)
- PubMed. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved from [\[Link\]](#)
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [\[Link\]](#)
- ResearchGate. (2026). Synthesis, Characterization, and Anticancer Evaluation of N- Heterocyclic Entities: ADME Profiling and In Silico Predictions. Retrieved from [\[Link\]](#)
- (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
- ResearchGate. (2025). Influence of Heteroaromatic Rings on ADME Properties of Drugs. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Naturally Occurring Oxazole-Containing Peptides - PMC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [\[Link\]](#)

- PubMed. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [\[Link\]](#)
- RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [\[Link\]](#)
- PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [\[Link\]](#)
- RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [\[Link\]](#)
- Norwich Clinical Services. (2015). Practical considerations of study design and protocol writing. Retrieved from [\[Link\]](#)
- PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry. Retrieved from [\[Link\]](#)
- ResearchGate. (2024). Synthesis, ADME Profiling, Antibacterial Screening and Molecular Docking of Some New Tetrazole-Heterocycle Hybrids | Request PDF. Retrieved from [\[Link\]](#)
- Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [\[Link\]](#)
- Journal of Pharmaceutical Negative Results. (n.d.). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Retrieved from [\[Link\]](#)
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved

from [\[Link\]](#)

- (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [\[Link\]](#)
- Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [\[Link\]](#)
- Allied Academies. (2025). Biological Importance of Oxazoles. Retrieved from [\[Link\]](#)
- (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [\[Link\]](#)
- YouTube. (2022). Webinar: Designing Your In Vivo Studies. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC - PubMed Central. Retrieved from [\[Link\]](#)
- ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Retrieved from [\[Link\]](#)
- Slideshare. (n.d.). Oxazole ring-containing-drugs (1) | PPTX. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [\[Link\]](#)
- (n.d.). The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). A few selected drugs and biologically active compounds containing an oxazole ring. Retrieved from [\[Link\]](#)
- YouTube. (2020). Cytochrome P450 drug metabolism - Pharmacology. Retrieved from [\[Link\]](#)
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [\[Link\]](#)

- PubMed. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [[Link](#)]
- Bioanalysis Zone. (n.d.). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Recent advance in oxazole-based medicinal chemistry - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
5. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
6. [alliedacademies.org](https://alliedacademies.org) [[alliedacademies.org](https://alliedacademies.org)]
7. [ijprajournal.com](https://ijprajournal.com) [[ijprajournal.com](https://ijprajournal.com)]
8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [[pubs.rsc.org](https://pubs.rsc.org)]
11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
12. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
13. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]

- [14. youtube.com \[youtube.com\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. eptri.eu \[eptri.eu\]](#)
- [17. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [18. Investigation of drug interactions - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [19. farmakovijilansdernegi.org \[farmakovijilansdernegi.org\]](#)
- [20. raps.org \[raps.org\]](#)
- [21. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA - Drug Information Update \[content.govdelivery.com\]](#)
- [22. centerforbiosimilars.com \[centerforbiosimilars.com\]](#)
- [23. fda.gov \[fda.gov\]](#)
- [24. fda.gov \[fda.gov\]](#)
- [25. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA - ECA Academy \[gmp-compliance.org\]](#)
- [26. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs \[creative-biolabs.com\]](#)
- [27. apac.eurofindiscovery.com \[apac.eurofindiscovery.com\]](#)
- [28. infinixbio.com \[infinixbio.com\]](#)
- [29. labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](#)
- [30. criver.com \[criver.com\]](#)
- [31. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [32. researchgate.net \[researchgate.net\]](#)
- [33. bioanalysis-zone.com \[bioanalysis-zone.com\]](#)
- [34. mdpi.com \[mdpi.com\]](#)
- [35. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [36. criver.com \[criver.com\]](#)
- [37. In Vivo PK Studies - Creative Biolabs \[creative-biolabs.com\]](#)

- [38. youtube.com \[youtube.com\]](https://www.youtube.com)
- [39. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [40. norwichclinical.com \[norwichclinical.com\]](https://www.norwichclinical.com)
- To cite this document: BenchChem. [Application Note: Pharmacokinetic Profiling of Oxazole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042282#pharmacokinetic-profiling-of-oxazole-based-compounds\]](https://www.benchchem.com/product/b042282#pharmacokinetic-profiling-of-oxazole-based-compounds)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)